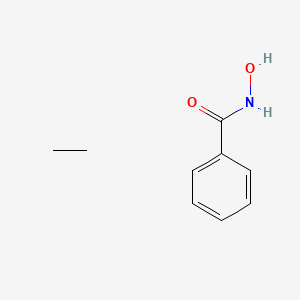
ethane;N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane;N-hydroxybenzamide, also known as N-hydroxybenzamide, is a compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of an ethane group attached to a benzamide moiety, with a hydroxyl group on the nitrogen atom of the benzamide. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit multiple biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane;N-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with ethane and hydroxylamine under Schotten-Baumann reaction conditions to yield this compound . The reaction is carried out in an aqueous alkali solution, and the product is obtained in high yields with minimal impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of oxalyl chloride instead of thionyl chloride has been reported to improve the yield and purity of the intermediate 4-hydroxybenzoyl chloride . The final product is then purified through multiple stages to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethane;N-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The hydroxyl group on the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzamides with different functional groups .
Aplicaciones Científicas De Investigación
Ethane;N-hydroxybenzamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethane;N-hydroxybenzamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting thrombin activity, scavenging free radicals, and inducing apoptosis in cancer cells . The molecular targets include thrombin, reactive oxygen species, and apoptotic pathways, which contribute to its biological activities.
Comparación Con Compuestos Similares
Ethane;N-hydroxybenzamide can be compared with other similar compounds such as benzohydroxamic acid, phenylhydroxamic acid, and benzoylhydroxamic acid . These compounds share similar structural features but differ in their biological activities and applications. This compound is unique due to its combination of antioxidant, thrombin-inhibitory, and anticancer activities, which are not commonly found in other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and diverse biological activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
ethane;N-hydroxybenzamide |
InChI |
InChI=1S/C7H7NO2.C2H6/c9-7(8-10)6-4-2-1-3-5-6;1-2/h1-5,10H,(H,8,9);1-2H3 |
Clave InChI |
XNDUABJSESVJBN-UHFFFAOYSA-N |
SMILES canónico |
CC.C1=CC=C(C=C1)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















